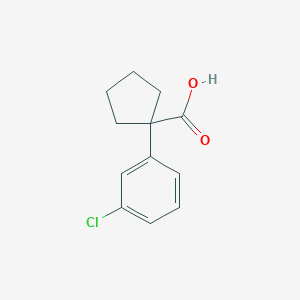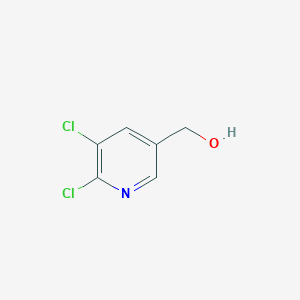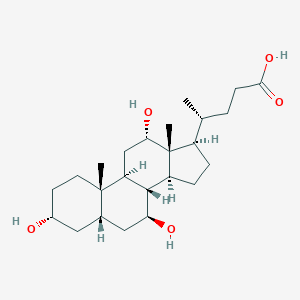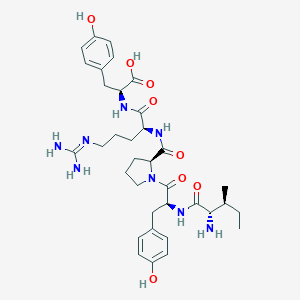
Ile-Tyr-Pro-Arg-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ile-Tyr-Pro-Arg-Tyr, commonly known as YIPRY, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. YIPRY is a pentapeptide composed of five amino acids, namely isoleucine, tyrosine, proline, arginine, and tyrosine. This peptide has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of YIPRY is not fully understood. However, it has been proposed that YIPRY may exert its effects by interacting with specific receptors in the body. YIPRY has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Effets Biochimiques Et Physiologiques
YIPRY has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. YIPRY has also been shown to have analgesic effects by reducing pain perception. Additionally, YIPRY has been shown to have neuroprotective effects by protecting neurons from oxidative stress and other damaging factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of YIPRY is its ease of synthesis using SPPS techniques. YIPRY is also relatively stable, making it suitable for use in various laboratory experiments. However, one of the limitations of YIPRY is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on YIPRY. One area of research is the development of YIPRY-based drugs for the treatment of neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of YIPRY, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for YIPRY in various therapeutic applications.
In conclusion, YIPRY is a promising peptide with potential therapeutic applications. Its ease of synthesis and various biochemical and physiological effects make it a promising candidate for further research. Future studies on YIPRY could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
YIPRY can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides in the laboratory. In this method, the peptide is synthesized step-by-step on a solid support, such as a resin, using protected amino acids. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
YIPRY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. YIPRY has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
144525-68-8 |
|---|---|
Nom du produit |
Ile-Tyr-Pro-Arg-Tyr |
Formule moléculaire |
C35H50N8O8 |
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H50N8O8/c1-3-20(2)29(36)32(48)41-26(18-21-8-12-23(44)13-9-21)33(49)43-17-5-7-28(43)31(47)40-25(6-4-16-39-35(37)38)30(46)42-27(34(50)51)19-22-10-14-24(45)15-11-22/h8-15,20,25-29,44-45H,3-7,16-19,36H2,1-2H3,(H,40,47)(H,41,48)(H,42,46)(H,50,51)(H4,37,38,39)/t20-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
MHTGCGBUKAKZJN-KOQQHMENSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Séquence |
IYPRY |
Synonymes |
ILE-TYR-PRO-ARG-TYR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



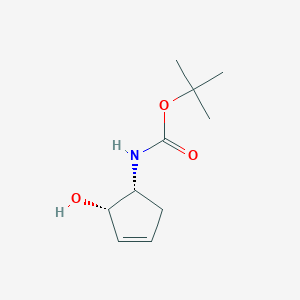
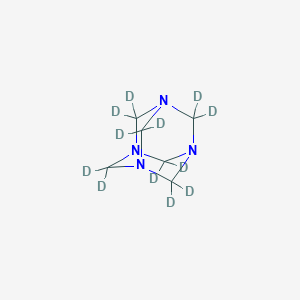
![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)
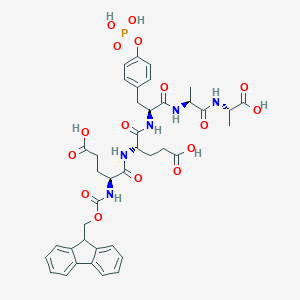
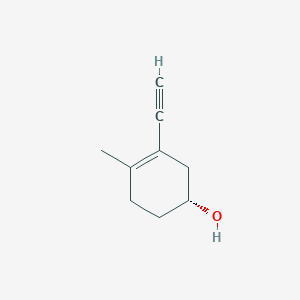
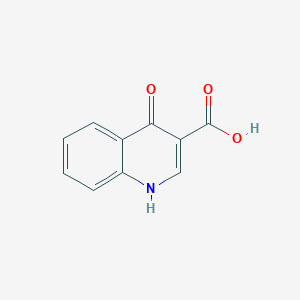
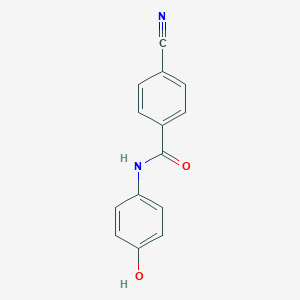
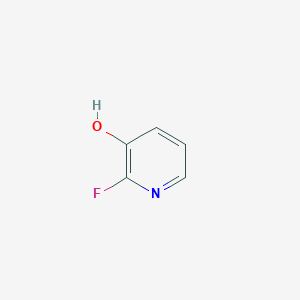
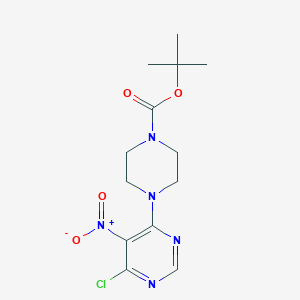
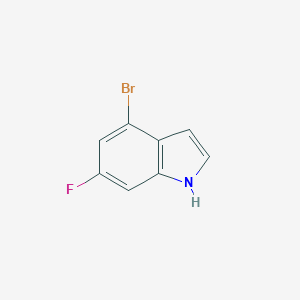
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
